Stearoyl chloride

概要

説明

What is Stearoyl chloride?

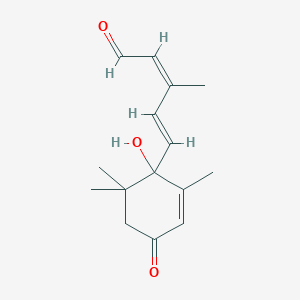

This compound, also known as Octadecanoyl chloride, is a chemical compound with the linear formula CH3(CH2)16COCl12. It has a molecular weight of 302.92[“][“]. The physical properties of this compound include a refractive index of 1.454 (lit.), boiling point of 174-178 °C/2 mmHg (lit.), melting point of 21-22 °C (lit.), and a density of 0.897 g/mL at 25 °C (lit.)[“][“].

In the context of scientific research, this compound has been used in the synthesis of 4-fluoroceramide1. It has also been used in the preparation of shimofuridin analogs: 2′-O-(4-O-stearoyl-alpha-L-fucopyranosyl)thymidine and -uridine1. Furthermore, this compound can modify cellulose diacetate (CDA) by replacing residual free hydroxyl groups in synthesizing materials that are used to produce surgical masks, smocks, and other industrial products to absorb dust and haze-fog. It can also be used in the synthesis of ultrastable coaxial cable-like superhydrophobic mesh[“].

Synthetic Analysis

How to comprehensively analyze Stearoyl chloride?

Reaction Equation The synthesis of this compound typically involves the reaction of stearic acid with a chlorinating agent. The general reaction equation is as follows:

R-COOH+SOCl2→R-COCl+SO2+HCl

where R represents the stearic acid chain (CH3(CH2)16).

Reaction Conditions The synthesis of this compound is typically carried out under reflux conditions[“].

Reaction Steps A typical synthesis process of this compound involves the following steps[“]:

A flask equipped with a mechanical stirrer, reflux condenser, heating mantle and pressure equalizing addition funnel is charged with stearic acid and a solvent (such as toluene).

The mixture is stirred and heated to reflux.

Reaction Mechanism The reaction mechanism involves the nucleophilic substitution of the hydroxyl group (OH) in the carboxylic acid by a chloride ion (Cl) from the chlorinating agent.

Safety and Environmental Protection this compound is classified as a skin corrosive substance[“]. Therefore, appropriate personal protective equipment (PPE) such as eyeshields, faceshields, and gloves should be used when handling this compound[“]. It’s also important to ensure proper ventilation and to avoid contact with skin and eyes. The environmental impact of this compound depends on how it is handled and disposed of. It’s important to follow local regulations for disposal to minimize environmental impact.

Molecular Structure

Stearoyl chloride molecular structure analysis guide?

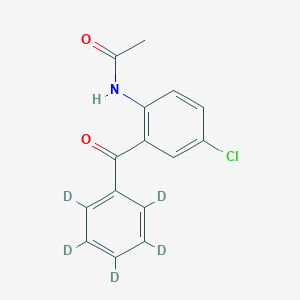

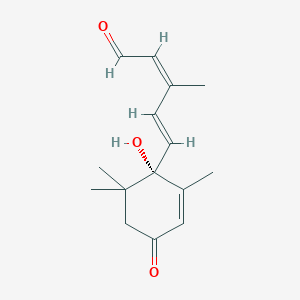

Atomic Arrangement this compound is composed of carbon(C), hydrogen (H), chlorine (Cl), and oxygen (O) atoms. The carbon atoms are arranged in a long chain, with hydrogen atoms attached to each carbon atom. At one end of the chain, there is a carbonyl group (C=O) and a chlorine atom (Cl) attached to the carbon[“].

Bonding Type this compound contains both covalent and polar covalent bonds. The bonds between the carbon and hydrogen atoms in the chain are covalent, while the bonds in the carbonyl group and between the carbon and chlorine atoms are polar covalent[“].

Geometry The geometry around each carbon atom in the chain is tetrahedral, while the geometry around the carbon atom in the carbonyl group is planar. The carbon-chlorine bond is linear[“].

Electron Cloud Distribution The electron cloud in this compound is distributed along the carbon chain and around the carbonyl group and chlorine atom. The electron cloud is more dense around the oxygen and chlorine atoms due to their higher electronegativity compared to carbon[“].

作用機序

In-depth exploration of Stearoyl chloride's mechanism of action

Target of Action this compound acts on free hydroxyl groups present in various compounds. It is used to acylate these groups, replacing them with a stearoyl group[“].

Mode of Action this compound is highly reactive due to the presence of the acyl chloride functional group. This group is susceptible to nucleophilic attack, which leads to the substitution of the chloride ion with a nucleophile[“].

Result of Action The action of this compound leads to the formation of esters, amides, and other acylated products. For example, it can react with alcohols to form esters, with ammonia and amines to form amides[“]. These reactions are used in various applications, such as the modification of cellulose diacetate and the synthesis of superhydrophobic mesh[“].

Side Effects As a reactive compound, this compound can cause burns and eye damage. It is classified as a skin corrosive substance[“]. Therefore, appropriate safety measures should be taken when handling this compound.

Action Environment The reactivity of this compound can be affected by environmental factors such as temperature and the presence of other reactive species. For example, it is typically used under controlled conditions in a laboratory or industrial setting[“].

Physical Properties

What are the physical properties of Stearoyl chloride?

State this compound is a solid at standard temperature and pressure[“].

Color and Appearance this compound is a strongly brown solid[“].

Density The density of this compound is 0.897 g/mL at 25 °C[“][“][“].

Melting Point and Boiling Point The melting point of this compound is 21-22℃. The boiling point is 174-178℃ at 2 mmHg[“][“][“].

Refractive Index The refractive index of this compound is 1.454[“][“][“].

Chemical properties

What are the chemical properties of this compound?

Chemical Reaction Types this compound is an acid chloride, and it typically undergoes nucleophilic acyl substitution reactions. It can react with alcohols to form esters. It can also react with water, ammonia, and alcohol[“].

Reactivity this compound is soluble in hydrocarbons, such as alcohol,benzene, ether.It reacts with water, ammonia, alcohol, etc[“].

Redox Property Specific information on the redox properties of this compound is not readily available. However, as an acid chloride, it is typically more reactive than carboxylic acids and esters, and less reactive than acyl chlorides.

Acidity and Alkalinity this compound, like other acid chlorides, is acidic due to the presence of the electron-withdrawing chlorine atom.

Stability this compound is generally stable under normal conditions. However, it should be stored at 4°C under an inert atmosphere for maximum stability[“].

Toxicity this compound is classified as a skin corrosive substance, causing severe skin burns and eye damage6. It has a lethal dose (LD50) of 7500 mg/kg in rats. It is advised to avoid breathing its dust, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound[“].

Biochemical Properties

What are the biochemical properties of Stearoyl chloride?

This compound has been used in various biochemical reactions. It can modify cellulose diacetate (CDA) by replacing residual free hydroxyl groups3. This modification is used in synthesizing materials that are used to produce surgical masks, smocks, and other industrial products to absorb dust and haze-fog[“].

Cellular Effects this compound has been found to interact with Stearoyl CoA Desaturase 1 (SCD1), an enzyme that catalyzes the rate-limiting step in the production of monounsaturated fatty acids (MUFA) that are major components of tissue lipids[“]. Alteration in SCD1 expression changes the fatty acid profile of these lipids and produces diverse effects on cellular function.

Molecular Mechanism The molecular mechanism of this compound involves its interaction with the enzyme SCD1. SCD1 converts saturated fatty acids to monounsaturated fatty acids. The expression of SCD1 is increased in many cancers, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells[“].

Time Effect The time effect of this compound is observed in its application in the modification of cotton filter fabric. The hydrophobic modified cotton filter fabric exhibits high contact angles, which only decrease slightly after 5 hours droplet holding time[“]. This suggests a sustained effect of this compound over time.

Common Problem

Frequently Asked questions About Stearoyl chloride

What is this compound used for?

This compound was used in the synthesis of 4-fluoroceramide. It was also used in the preparation of shimofuridin analogs: 2′-O-(4-O-stearoyl-alpha-L-fucopyranosyl)thymidine and -uridine[“].

What is the BP of this compound?

The boiling point of an this compound is 174-178 °C/2 mmHg (lit.)

What are the special chemical properties of stearyl chloride?

This compound has been shown to interact with hydrogen bonds, which are electrostatic interactions between charged or polar molecules. This compound also reacts with an acid complex (a compound containing an acid and a base) to form water as the product. Hydrogen bonding interactions occur when two molecules have a negatively charged atom on one molecule and a positively charged atom on the other, forming a weak chemical bond. This compound has been shown to be stable in water because it contains hydroxyl groups that can form hydrogen bonds with water molecules. This property of this compound may make it useful in drug delivery systems that rely on membrane permeability[“].

Is chloride bad for high blood pressure?

Among the environmental factors that affect blood pressure, dietary sodium chloride has been studied the most, and there is general consensus that increased sodium chloride intake increases blood pressure.

Research Directions

Future research directions and challenges of Stearoyl chloride

Synthesis of this compound and Characterization of Surfactants for Nanoparticle Production

This research direction involves the synthesis of stearoyl piperidinium chloride and its characterization using NMR, FTIR, and elemental analysis. The surfactant's properties such as surface tension, CMC, effectiveness, efficiency, and anti-static properties are investigated. It is noted that the number of methylene groups in the hydrophobic chain significantly affects these properties. Additionally, stearoyl piperidinium chloride is identified as a potential capping agent in the microemulsion synthesis of MnS nanoparticles[“].

Development of Drug Delivery Systems Using Stearoyl Derivatives

Another research direction is the development of stearoyl chitosan (SC) for drug delivery systems. The synthesis of SC is achieved through the reaction of chitosan with this compound. The study explores the structural analysis of SC and its ability to form nanoparticles in phosphate-buffered saline. The loading efficacy of SC with antimetabolite drugs is examined, with pemetrexed showing the highest drug-loading value. The research suggests that SC nanoparticles could be a promising strategy for controlled drug release in chemotherapy[“].

This compound Preparation of labeled substrates for enzyme assays

The preparation of stearoyl[1-14C]sulfogalactosylsphingosine is a research direction focused on creating substrates for enzyme assays, specifically cerebroside sulfatase. The method involves a two-step process to prepare the lysosulfatide intermediate and then couple it to [1-14C]stearic acid. The resulting labeled substrate is convenient for cerebroside sulfatase determination due to the stability of the 14C isotope[“].

科学的研究の応用

What are the biochemical properties of Stearoyl chloride?

Lipid Chemistry and Biochemistry:

This compound is a key building block in lipid synthesis. It serves as a precursor for the production of stearoyl-containing lipids, such as triglycerides, phospholipids, and waxes.

Researchers use it to study fatty acid metabolism, lipid signaling pathways, and lipid-based cellular processes["].

Surface Modification and Superhydrophobic Materials:

This compound can modify cellulose diacetate (CDA) by replacing residual free hydroxyl groups. This modification enhances the material’s hydrophobicity.

Applications include producing surgical masks, smocks, and other industrial products that absorb dust and haze-fog.

Additionally, it contributes to the synthesis of ultrastable coaxial cable-like superhydrophobic mesh["].

Organic Synthesis and Chemical Reactions:

Chemists use this compound as an acylating agent in various reactions.

It participates in the preparation of diverse compounds, including ceramides, esters, and amides.

Researchers explore its reactivity in nucleophilic substitution, amidation, and esterification reactions[“].

Surfactant and Emulsifier Development:

This compound derivatives find applications as surfactants and emulsifiers.

These compounds stabilize oil-in-water or water-in-oil emulsions, essential for formulations in cosmetics, pharmaceuticals, and food products[“].

Polymer Chemistry and Material Science:

This compound contributes to the synthesis of polymers with specific properties.

Researchers incorporate it into polymer chains to modify mechanical, thermal, and surface characteristics["].

Applications include coatings, adhesives, and polymer blends.

Drug Delivery Systems:

Scientists explore this compound-based derivatives for drug delivery.

By attaching drugs to stearoyl moieties, they enhance drug solubility, stability, and targeted release.

Lipid-based drug carriers, such as liposomes and micelles, benefit from stearoyl derivatives[“].

Agrochemicals and Pesticides:

This compound derivatives serve as intermediates in the synthesis of herbicides, insecticides, and fungicides.

Researchers modify the stearoyl moiety to enhance the bioavailability and efficacy of these agrochemicals["].

Flavor and Fragrance Industry:

This compound contributes to the creation of flavoring agents and fragrances["].

Chemists use it to acylate alcohols, amines, or thiols, resulting in esters or amides with specific scents or flavors.

Photography and Photographic Chemicals:

This compound is involved in the preparation of light-sensitive compounds used in photography.

It plays a role in the synthesis of silver halide emulsions for photographic films and papers["].

Textile and Leather Industry:

This compound-treated textiles and leather exhibit improved water repellency and durability.

Manufacturers apply it to fabric finishes and leather coatings[“].

Product Comparison

Stearoyl chloride,Palmitoyl chloride,Lauroyl chloride and Oleoyl chloride: Similarities and Differences of Organic Compounds

Similarities

Chemical Structure

All four compounds belong to the class of acyl chlorides, also known as acid chlorides, which are derivatives of fatty acids containing a chloride functional group (–COCl)[“].

They are derived from fatty acids and possess similar acyl chloride functional groups attached to the carbon chain[“][“].

Reactivity

This compound, Palmitoyl chloride, Lauroyl chloride, and Oleoyl chloride are highly reactive compounds due to the presence of the acyl chloride functional group[“].

They readily undergo nucleophilic substitution reactions, such as acylation reactions, with nucleophiles like alcohols, amines, and thiols[“].

Differences

Carbon Chain Length

This compound: this compound has an 18-carbon chain (C18) and is derived from stearic acid.

Palmitoyl chloride: Palmitoyl chloride has a 16-carbon chain (C16) and is derived from palmitic acid[“][“].

Lauroyl chloride: Lauroyl chloride has a 12-carbon chain (C12) and is derived from lauric acid[“].

Oleoyl chloride: Oleoyl chloride has an 18-carbon chain (C18) with one unsaturated double bond and is derived from oleic acid[“].

Degree of Saturation

This compound, Palmitoyl chloride, and Lauroyl chloride are saturated fatty acid derivatives, meaning their carbon chains contain only single bonds[“][“].

Oleoyl chloride is an unsaturated fatty acid derivative, containing one unsaturated double bond in its carbon chain.

Physical characteristics

This compound, Palmitoyl chloride, and Oleoyl chloride are typically colorless to pale yellow liquids at room temperature[“].

Lauroyl chloride is also a liquid at room temperature but may have slightly different physical properties, such as viscosity and odor, due to its shorter carbon chain[“].

Applications

These compounds are utilized in various chemical synthesis processes, including the production of surfactants, esters, amides, and other organic compounds[“].

This compound, Palmitoyl chloride, and Lauroyl chloride are often used as acylating agents in organic synthesis.

Oleoyl chloride finds applications in the preparation of fatty acid derivatives for use in cosmetics, pharmaceuticals, and food additives.

Reactivity with Nucleophiles

The reactivity of these compounds with nucleophiles may vary based on the length and saturation of their carbon chains. Generally, longer and unsaturated chains may exhibit slower reaction rates due to steric hindrance and electronic effects[“].

This compound, Palmitoyl chloride, Lauroyl chloride, and Oleoyl chloride share similarities in their chemical structure and reactivity as acyl chlorides but exhibit differences in carbon chain length, degree of saturation, physical properties, applications, and reactivity with nucleophiles.

Related Small Molecules

Sodium (R)-2-hydroxypentanedioate,Nicotinamide N-oxide,3-Hydroxy-1,5-pentanedioic--d5 Acid,1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine,NG,NG'-Dimethyl-L-arginine-d6,Mercaptobenzothiazole,Trioctanoin-carboxyls-13C3,N-Acetylserine,DL-Alanine-15N,DL-Alanine-15N,Biliverdin (hydrochloride),Cyclo(Pro-Leu),3-Amino-L-alanine hydrochloride,Pregnenolone sulfate sodium salt,25-Hydroxy Cholesterol-d6

特性

IUPAC Name |

octadecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBAHSZERDXKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051583 | |

| Record name | Octadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, mp = 23 deg C; [HSDB] Slightly viscous liquid; mp = 18-22 deg C; [MSDSonline] White solid; mp = 21 deg C; [MSDSonline] | |

| Record name | Octadecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

215 °C @ 15 MM HG | |

| Record name | STEAROYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN HOT ALCOHOL, SOL IN HYDROCARBONS AND ETHERS | |

| Record name | STEAROYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

112-76-5 | |

| Record name | Stearoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEAROYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYP8E32GM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STEAROYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

23 °C | |

| Record name | STEAROYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the common synthesis method for stearoyl chloride?

A1: this compound is typically synthesized by reacting stearic acid with thionyl chloride, often using N,N-dimethylformamide as a catalyst. This method offers high product purity and reduced by-product formation. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C18H35ClO, and its molecular weight is 302.9 g/mol.

Q3: How can this compound be characterized spectroscopically?

A3: this compound can be characterized using techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. FTIR spectra exhibit characteristic peaks for the C=O stretch of the acyl chloride group and C-Cl bond. [, , ]

Q4: How is this compound employed in cellulose modification?

A4: this compound reacts with cellulose, forming cellulose stearate esters. This modification alters cellulose's solubility, making it soluble in organic solvents. This is crucial for applications like electrospinning to produce fibrous materials. [, ]

Q5: What is the impact of this compound modification on the properties of chitosan?

A5: Stearoyl chitosan, synthesized by reacting depolymerized chitosan with this compound, displays enhanced drug delivery properties. The modified chitosan forms nanoparticles in solution, capable of encapsulating and releasing antimetabolite drugs like pemetrexed in a controlled manner. []

Q6: How does this compound contribute to the synthesis of superhydrophobic materials?

A6: this compound introduces long hydrophobic alkyl chains onto various materials, contributing to superhydrophobicity. This modification is employed to create materials for oil/water separation. For instance, treating cellulose with this compound yields superhydrophobic cellulose stearate esters capable of selectively adsorbing oil. [, ]

Q7: Can this compound be used to modify other polymers?

A7: Yes, this compound is versatile and can modify various polymers. It reacts with polymers containing hydroxyl or amine groups. Examples include:

- Modification of poly(glycerol adipate) to introduce hydrophobic domains and enable nanoparticle formation. []

- Reaction with polyvinyl alcohol-formaldehyde to create hydrophobic sponges for oil absorption. [, ]

Q8: What are the advantages of using stearoyl chitosan in drug delivery systems?

A8: Stearoyl chitosan, being amphiphilic, self-assembles into nanoparticles in aqueous solutions. These nanoparticles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The controlled drug release properties of stearoyl chitosan make it promising for targeted drug delivery applications. []

Q9: How is this compound used in the preparation of solid-solid phase change materials (SS-PCMs)?

A9: this compound, when reacted with urea, produces compounds like 1,3-bisstearoylurea and 1,1,3,3-tetrastearoylurea. These compounds exhibit solid-solid phase change behavior, making them suitable for thermal energy storage applications. The long alkyl chains of this compound contribute to the desired thermal properties. []

Q10: How does the use of this compound impact the performance of polypropylene/polylactic acid/cellulose composites?

A10: Incorporating cellulose treated with this compound into polypropylene/polylactic acid blends enhances the composite's resistance to accelerated weathering. The hydrophobic nature of this compound modification prevents water absorption and degradation, improving the composite's long-term stability. []

Q11: What are the applications of this compound in surface modifications for tribological improvement?

A11: this compound is utilized as a surface modifier to enhance the tribological properties of materials. For instance, a 3-layer organic film containing a polydopamine interlayer and a this compound outer layer exhibits superior friction reduction and antiwear properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)